S-Benzylcysteine

Übersicht

Beschreibung

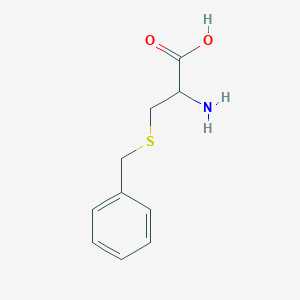

S-Benzyl-Cystein ist eine organische Verbindung, die zur Klasse der Aminosäuren gehört. Es ist ein Derivat von Cystein, bei dem das Schwefelatom an eine Benzylgruppe gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: S-Benzyl-Cystein kann durch einen zweistufigen Reaktionsprozess synthetisiert werden. Der erste Schritt beinhaltet die Reaktion von Benzylchlorid mit L-Cystein zur Bildung von S-Benzyl-L-Cystein-Benzylester. Dieser Zwischenprodukt wird dann einer sauren Hydrolyse unterzogen, um S-Benzyl-Cystein zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese von S-Benzyl-Cystein ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie Kristallisation und Chromatographie, ist üblich, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Diazotization Reactions

S-Benzylcysteine exhibits unique behavior in diazotization reactions, particularly when compared to other cysteine derivatives. In studies utilizing S-sulfonyl-cysteine derivatives, the benzyl-protected analog demonstrated lower yields due to competing side reactions.

Key Findings:

-

Diazotization Efficiency :

Protecting Group Yield (%) Enantiomeric Ratio (er) Conditions S-Benzyl 8–57 Not reported HNO₂, H₂SO₄, 24 h S-Sulfonyl 33–54 >96:4 HNO₂, H₂SO₄, 4 h The benzyl group showed instability under acidic and oxidative conditions, leading to debenzylation and complex product mixtures. In contrast, sulfonyl groups provided enhanced stability via anomeric effects, suppressing nucleophilic substitution at the β-thio position .

-

Mechanistic Insight : Sulfur’s lone pairs in S-sulfonyl derivatives stabilize transition states through delocalization into antibonding orbitals, minimizing undesired pathways (e.g., hydrolysis) .

Crosslinking via Schiff Base Formation

This compound participates in covalent crosslinking reactions, enabling the synthesis of functional biomaterials.

Example: Nanogel Formation

-

Reactants : DNA-HCl (aldehyde-functionalized) + S-Bzl-Cys.

-

Reaction : Primary amines in S-Bzl-Cys react with aldehydes to form Schiff bases.

-

Conditions : Emulsification at pH 7.4, 37°C.

-

Outcome : Spherical nanogels (100–200 nm diameter) with:

-

Zeta Potential : −25 mV (enhanced colloidal stability).

-

Antibacterial Activity : 80% inhibition of P. aeruginosa biofilms at 1 mg/mL.

-

Solvolysis and Elimination-Addition Pathways

The benzyl thioether group in this compound influences solvolysis mechanisms, particularly in acidic environments.

Case Study :

-

Substrate : Benzoyl-S-benzylcysteine.

-

Reaction : Solvolysis in aqueous acetone yields products via an elimination-addition sequence.

-

Key Observation : Retention of configuration (96%) in products, suggesting a non-classical carbocation intermediate stabilized by cyclopropyl participation.

Role in Hydrogelators :

-

Cyclic Dipeptide Synthesis :

-

Structure : cyclo-(Leu-S-Bzl-Cys).

-

Self-Assembly : Forms β-sheet fibrils (pH 7.46, 37°C) with:

-

Stability : >1 year at room temperature.

-

Mechanical Strength : Storage modulus (G’) = 1.2 kPa.

-

-

Drug Delivery : Sustained release of doxorubicin (70% over 72 h) from hydrogel matrices.

-

Biochemical Modifications

While not a primary focus, this compound derivatives are implicated in detoxification pathways:

-

Mercapturic Acid Pathway : N-Acetyl-S-benzylcysteine conjugates are urinary metabolites of benzyl chloride, indicating potential xenobiotic detoxification roles .

Comparative Reactivity in Thiol-Protecting Groups

The benzyl group’s performance is context-dependent:

| Reaction Type | S-Bzl-Cys Performance | Competing Group | Advantage |

|---|---|---|---|

| Diazotization | Low yield | S-Sulfonyl | Stability |

| Crosslinking | High efficiency | None | Amine availability |

| Solvolysis | Moderate | S-Acetyl | Steric hindrance |

Structural and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications

One of the prominent applications of S-benzylcysteine is in the field of radiopharmaceuticals. Research has shown that derivatives of cysteine, including SBC, can be utilized for the synthesis of technetium-99m (99mTc) radiopharmaceuticals.

- Technetium-99m Complexes : A study indicated that this compound can form complexes with 99mTc, which are excreted through the hepatobiliary pathway or renal tubular secretory pathway depending on the specific compound structure. For example, a derivative 99mTc-1 showed a favorable kidney-to-background ratio compared to other agents, suggesting its potential as a superior radiopharmaceutical for kidney imaging .

Materials Science

This compound has also been investigated for its self-assembly properties in materials science.

- Hydrogel Formation : Recent studies have demonstrated that SBC can undergo a transformation from crystal to hydrogel when subjected to specific solvent conditions (methanol-water). This property is significant for developing new materials that can be used in drug delivery systems and tissue engineering .

Biochemical Research

In biochemical research, this compound has been explored for its metabolic pathways and potential health benefits.

- Metabolic Studies : Research has shown that this compound is metabolized into acetyl derivatives in various animal models, including rats and rabbits. This conversion process indicates its bioavailability and potential therapeutic effects .

- Antioxidant Properties : Due to its sulfur-containing structure, SBC may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This aspect is particularly relevant in cancer research and treatment strategies .

Summary of Findings

Wirkmechanismus

The mechanism of action of S-Benzylcysteine involves its interaction with specific molecular targets. It can act as a methylated-DNA-protein-cysteine methyltransferase inhibitor, affecting DNA repair processes. This interaction can lead to various biological effects, including modulation of gene expression and protein function .

Vergleich Mit ähnlichen Verbindungen

- 3-Benzylthioalanine

- L-S-Benzylcysteine

Comparison: S-Benzylcysteine is unique due to its specific structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, this compound has a higher affinity for certain molecular targets, making it more effective in specific applications .

Biologische Aktivität

S-Benzylcysteine (SBLC) is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and metabolic properties. This article reviews the current understanding of SBLC's biological activity, supported by recent research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated the potential of SBLC in combating antibiotic-resistant bacteria. A notable investigation involved the development of natural nanogels crosslinked with SBLC, which exhibited significant antibacterial activity against biofilm-forming bacteria such as Escherichia coli and Pseudomonas aeruginosa. These nanogels were shown to inhibit bacterial growth more effectively than their unmodified counterparts, suggesting that SBLC modification enhances their antibacterial properties. In particular, DNA-HCl-SBLC nanogels were effective in suppressing P. aeruginosa-induced sepsis and extending the lifespan of Caenorhabditis elegans in experimental models .

| Nanogel Type | Bacterial Strain | Effectiveness |

|---|---|---|

| DNA-HCl-SBLC | Pseudomonas aeruginosa | Most effective in sepsis suppression |

| AA-SBLC | Escherichia coli | Enhanced growth inhibition |

Anticancer Properties

SBLC has also been explored for its anticancer effects. In vitro studies have indicated that SBLC-based hydrogel formulations can significantly enhance the cytotoxic effects of conventional chemotherapy agents like 5-fluorouracil (5-FU). The co-assembly of SBLC with 5-FU resulted in improved anticancer activity against the HCT116 cancer cell line, demonstrating a decreased IC50 value compared to 5-FU alone . This suggests that SBLC may serve as an effective adjuvant in cancer therapy.

Metabolic Studies

Metabolic investigations reveal that SBLC is rapidly accumulated by isolated hepatocytes through a carrier-mediated mechanism, leading to its conversion into N-acetylcysteine conjugates. This metabolic pathway indicates that SBLC may play a role in detoxification processes within the liver and kidneys, highlighting its potential therapeutic applications in metabolic disorders .

Mechanistic Insights

Research has elucidated some underlying mechanisms of action for SBLC. For instance, it has been shown to inhibit the neutral amino acid transporter ASCT2 by competing with alanine for binding. This competitive inhibition was characterized by a concentration-dependent response, indicating that higher concentrations of SBLC could effectively block substrate transport through this pathway . Additionally, studies have identified SBLC's role in modulating enzymatic activities related to cysteine metabolism, particularly involving cysteine conjugate S-oxidase .

Eigenschaften

IUPAC Name |

2-amino-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-01-1, 16597-46-9 | |

| Record name | S-Benzylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.